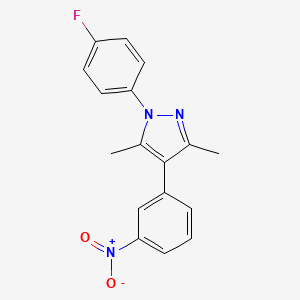![molecular formula C20H18N2O5S2 B11689091 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B11689091.png)
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by the reaction of a suitable aldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The benzylidene group is introduced by reacting the thiazolidinone intermediate with 3,4-dimethoxybenzaldehyde. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.
Acetylation: The final step involves the acetylation of the thiazolidinone derivative with 4-hydroxyphenylacetic acid. This reaction is carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring and the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Oxidation products may include sulfoxides and sulfones.
Reduction: Reduction products may include the corresponding benzyl derivative.
Substitution: Substitution products may include various thiazolidinone derivatives with different substituents.
科学研究应用
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- 2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide
- 2-[(5Z)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide
Uniqueness
- Structural Features : The presence of the 3,4-dimethoxybenzylidene group and the 4-hydroxyphenylacetamide moiety makes this compound unique compared to other thiazolidinone derivatives.
- Biological Activity : The specific substitution pattern may confer unique biological activities, making it a valuable compound for drug development and research.
属性
分子式 |
C20H18N2O5S2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C20H18N2O5S2/c1-26-15-8-3-12(9-16(15)27-2)10-17-19(25)22(20(28)29-17)11-18(24)21-13-4-6-14(23)7-5-13/h3-10,23H,11H2,1-2H3,(H,21,24)/b17-10- |
InChI 键 |
SEQGNRUSDSRUOS-YVLHZVERSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11689011.png)
![4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide](/img/structure/B11689012.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B11689016.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11689024.png)
![[5-(2-Methoxy-4-nitro-phenyl)-furan-2-ylmethylene]-[1,2,4]triazol-4-yl-amine](/img/structure/B11689045.png)


![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B11689066.png)
![methyl 2-chloro-5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11689067.png)

![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B11689078.png)
![N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11689085.png)
![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11689103.png)
